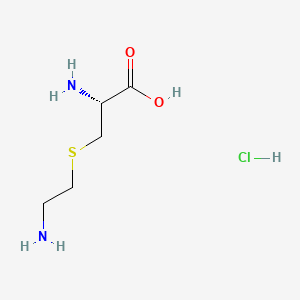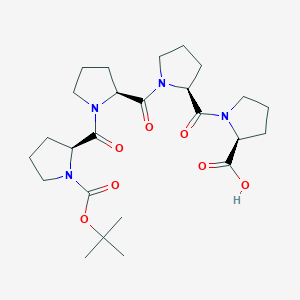
4-amino-N,N-dipropylbenzamide
Vue d'ensemble
Description
4-amino-N,N-dipropylbenzamide is an organic compound with the molecular formula C13H20N2O It is a benzamide derivative characterized by the presence of an amino group at the para position of the benzene ring and two propyl groups attached to the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-dipropylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzoyl chloride and dipropylamine.
Nucleophilic Substitution: The reaction between 4-nitrobenzoyl chloride and dipropylamine in the presence of a base, such as triethylamine, leads to the formation of 4-nitro-N,N-dipropylbenzamide.
Reduction: The nitro group in 4-nitro-N,N-dipropylbenzamide is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas (H2), resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include:
Continuous Flow Reactors: These reactors allow for better control of reaction parameters and improved safety.
Catalyst Recycling: The use of recyclable catalysts, such as Pd/C, to reduce costs and environmental impact.
Purification: Techniques like crystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N,N-dipropylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophiles like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
4-amino-N,N-dipropylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-amino-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It interacts with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-N,N-diethylbenzamide: Similar structure but with ethyl groups instead of propyl groups.
4-amino-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of propyl groups.
4-amino-N,N-dibutylbenzamide: Similar structure but with butyl groups instead of propyl groups.
Uniqueness
4-amino-N,N-dipropylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of propyl groups provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in medicinal chemistry and material science.
Propriétés
IUPAC Name |
4-amino-N,N-dipropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-9-15(10-4-2)13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZJRTKRDSVWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586397 | |
| Record name | 4-Amino-N,N-dipropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79868-19-2 | |
| Record name | 4-Amino-N,N-dipropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284343.png)


![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)
